(1,2,5-Oxadiazol-3-yl)methanol chemical structure and properties
(1,2,5-Oxadiazol-3-yl)methanol chemical structure and properties
An In-Depth Technical Guide to (1,2,5-Oxadiazol-3-yl)methanol: A Key Heterocyclic Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,5-Oxadiazole Scaffold
Within the vast landscape of nitrogen-containing heterocycles, the 1,2,5-oxadiazole, or furazan, ring system stands out as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for ester and amide functionalities have cemented its role in the design of novel therapeutic agents.[3] The furazan ring is not merely a passive structural component; it actively influences the pharmacokinetic and pharmacodynamic profile of a molecule. This guide focuses on a pivotal derivative, (1,2,5-Oxadiazol-3-yl)methanol (CAS No. 79552-35-5), a versatile building block whose hydroxymethyl group provides a crucial synthetic handle for the elaboration of complex, biologically active molecules.[4] Understanding its synthesis, properties, and reactivity is fundamental for its effective deployment in drug discovery pipelines.
Caption: Chemical structure of (1,2,5-Oxadiazol-3-yl)methanol.
Physicochemical and Spectroscopic Profile
Precise experimental data for (1,2,5-Oxadiazol-3-yl)methanol is not extensively documented in publicly available literature. However, its fundamental properties can be cataloged, and its spectroscopic characteristics can be reliably predicted based on the well-understood behavior of the furazan ring and associated functional groups.
Core Properties & Identifiers
| Property | Value | Source |
| CAS Number | 79552-35-5 | [4] |
| Molecular Formula | C₃H₄N₂O₂ | - |
| Molecular Weight | 100.08 g/mol | [4] |
| InChI Key | MSRVURUJSZOIGM-UHFFFAOYSA-N | [4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents (Methanol, DMSO, DMF) and water. | - |
Predicted Spectroscopic Data
The structural elucidation of (1,2,5-Oxadiazol-3-yl)methanol relies on a combination of standard spectroscopic techniques. The following table outlines the expected spectral features.
| Technique | Expected Features |
| ¹H NMR | - δ ~4.7-4.9 ppm (s, 2H): Methylene protons (-CH₂OH). - δ ~5.0-5.5 ppm (t, 1H): Hydroxyl proton (-OH), broad, exchangeable with D₂O. - δ ~8.5-8.8 ppm (s, 1H): Proton attached to the furazan ring (C4-H). |
| ¹³C NMR | - δ ~55-60 ppm: Methylene carbon (-CH₂OH). - δ ~145-150 ppm: Furazan ring carbon (C4). - δ ~155-160 ppm: Substituted furazan ring carbon (C3). |
| IR (cm⁻¹) | - ~3400-3200 (broad): O-H stretching of the alcohol. - ~3100-3000: C-H stretching of the ring proton. - ~2950-2850: C-H stretching of the methylene group. - ~1640-1580: C=N stretching of the furazan ring. - ~1450-1350: N-O stretching vibrations.[5][6] |
| Mass Spec (ESI+) | - m/z 101.03: [M+H]⁺ - m/z 123.01: [M+Na]⁺ |
Synthesis and Characterization Methodology
While a direct, published synthesis for (1,2,5-Oxadiazol-3-yl)methanol is scarce, a robust and logical synthetic route involves the reduction of the corresponding carboxylic acid, 1,2,5-oxadiazole-3-carboxylic acid. This precursor can be synthesized via established heterocyclic chemistry protocols, such as the cyclization of appropriate glyoxime derivatives.[1]
Caption: Plausible synthetic workflow for (1,2,5-Oxadiazol-3-yl)methanol.
Experimental Protocol: Reduction of 1,2,5-Oxadiazole-3-Carboxylic Acid
This protocol describes a standard laboratory procedure for the reduction of a carboxylic acid to a primary alcohol.
Trustworthiness: This self-validating protocol includes steps for reaction monitoring (TLC) and rigorous purification (chromatography) to ensure the identity and purity of the final product, which must be confirmed by the spectroscopic methods outlined previously.
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Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen.
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Reagent Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula, followed by the cautious, portion-wise addition of a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) (1.5-2.0 equivalents). The resulting slurry is cooled to 0°C in an ice bath.
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Expertise & Experience: LiAlH₄ is a powerful, non-selective reducing agent suitable for converting carboxylic acids to alcohols. The reaction is performed in an anhydrous ether solvent like THF, as LiAlH₄ reacts violently with water. Cooling to 0°C is critical to control the initial exothermic reaction.
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Substrate Addition: 1,2,5-Oxadiazole-3-carboxylic acid (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-12 hours.
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Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
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Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and adding, sequentially and dropwise, water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, generates a granular precipitate of aluminum salts that is easily filtered.
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Expertise & Experience: This specific quenching procedure is crucial for safety and ease of workup. The incorrect order or rate of addition can lead to a dangerous release of hydrogen gas and uncontrolled exotherms.
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Workup and Purification: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. The combined filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Final Purification: The crude product is purified by flash column chromatography on silica gel to yield pure (1,2,5-Oxadiazol-3-yl)methanol.
Reactivity and Applications in Drug Development
The synthetic value of (1,2,5-Oxadiazol-3-yl)methanol lies in the versatile reactivity of its primary alcohol moiety, which serves as a key anchor point for diversification in structure-activity relationship (SAR) studies.
The Hydroxymethyl Group as a Synthetic Handle
The -CH₂OH group can undergo a wide range of well-established transformations, allowing for the systematic modification of the molecule's steric and electronic properties. This is a cornerstone of medicinal chemistry, where small structural changes can lead to significant differences in biological activity.
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Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde (1,2,5-oxadiazole-3-carbaldehyde) using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger agents like Jones reagent (CrO₃/H₂SO₄).[1]
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Esterification & Etherification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under Fischer or Steglich conditions) yields a diverse library of esters. Similarly, ether derivatives can be prepared via Williamson ether synthesis by first converting the alcohol to its alkoxide with a base (e.g., NaH) and reacting it with an alkyl halide.
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Halogenation: The hydroxyl group can be converted to a good leaving group and substituted by halogens. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce the corresponding chloromethyl and bromomethyl derivatives, which are potent electrophiles for further nucleophilic substitution reactions.[7]
Caption: Synthetic utility of the hydroxymethyl group for drug discovery.
The Furazan Ring as a Bioactive Core
The 1,2,5-oxadiazole ring itself is a critical pharmacophore. Its incorporation into drug candidates has been associated with a wide spectrum of biological activities, including antiproliferative, antibacterial, and vasodilating properties.[1][5] The ring's stability and electron-withdrawing nature can enhance binding to biological targets and improve metabolic profiles. Therefore, using (1,2,5-Oxadiazol-3-yl)methanol as a starting point allows researchers to attach various pharmacologically relevant moieties to this proven scaffold, exploring new chemical space in the search for potent and selective drug candidates.
Conclusion
(1,2,5-Oxadiazol-3-yl)methanol is more than a simple heterocyclic alcohol; it is an enabling tool for medicinal chemists and drug discovery scientists. Its straightforward, logical synthesis and the versatile reactivity of its hydroxymethyl group provide a reliable platform for generating diverse molecular libraries. By leveraging the inherent biological relevance of the furazan core, researchers can effectively utilize this compound to build next-generation therapeutics, underscoring the critical importance of fundamental building blocks in the complex process of drug development.
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